1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
説明
特性
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-20-17(14-8-10-21(11-9-14)28(3,25)26)19-22(18(20)24)12-16(23)13-4-6-15(27-2)7-5-13/h4-7,14H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBVRRCNZAQYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)C2=CC=C(C=C2)OC)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts acylation reaction, using a methoxybenzoyl chloride and an appropriate catalyst.
Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
化学反応の分析
Types of Reactions
1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxyphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.
Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in biological systems.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions, providing insights into cellular processes.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolone Cores
a. 5-{1-[(2-Chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS: 1775559-69-7)
- Key Differences : Replaces the methylsulfonyl-piperidine group with a 2-chlorophenylacetyl-piperidine and introduces a 4-methoxybenzyl substituent.
- Activity : Likely targets similar pathways (e.g., antifungal) but with enhanced lipophilicity due to the chlorophenyl group .
b. 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one
- Key Differences : Lacks the piperidine and methylsulfonyl groups; features a hydroxylphenyl substituent.
c. 1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Key Differences : Incorporates a trifluoromethyl group and isopropylthio-phenylacetyl-piperidine.
Pyrazolone and Benzimidazole Analogues
a. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one
b. 1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Key Differences: Benzimidazole-pyrrolidinone hybrid; lacks the triazolone core.
- Activity: Potential kinase inhibition due to the benzimidazole moiety, a common pharmacophore in anticancer agents .
Key Insights:
- Methoxy vs. Hydroxy Groups : The 4-methoxyphenyl group in the target compound likely enhances membrane permeability compared to the hydroxyphenyl analogue, which may favor metal binding over cellular uptake .
- Piperidine Modifications : Methylsulfonyl and acetyl-piperidine groups improve solubility and target affinity compared to unmodified piperidines .
- Triazolone vs.
Q & A
Basic: What are the key synthetic pathways for this compound?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the piperidine core modified with a methylsulfonyl group. This may involve sulfonylation of a piperidine intermediate using methanesulfonyl chloride under basic conditions .
- Step 2: Formation of the 1,2,4-triazol-5(4H)-one ring. A common strategy is cyclocondensation of thiosemicarbazide derivatives with carbonyl-containing reagents, followed by oxidation to stabilize the triazole ring .
- Step 3: Introduction of the 2-(4-methoxyphenyl)-2-oxoethyl group via N-alkylation or acylation reactions. For example, coupling the triazole intermediate with a bromoacetophenone derivative in the presence of a base like K₂CO₃ .
Optimization Tips:
- Use polar aprotic solvents (e.g., DMF, DMSO) for sulfonylation and alkylation steps to enhance reaction efficiency .
- Monitor intermediates via TLC or HPLC to ensure purity before proceeding .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, particularly the methoxyphenyl, methylsulfonyl, and triazole moieties. For example, the methylsulfonyl group shows a singlet near δ 3.0–3.2 ppm in ¹H NMR .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for pharmacological studies). Use a C18 column with a methanol/water gradient .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ peak at m/z calculated for C₂₁H₂₅N₅O₄S: 444.17) .
Data Interpretation:
- Contradictions in NMR splitting patterns may indicate stereochemical impurities. Re-crystallization or column chromatography can resolve this .
Basic: What initial biological screening assays are recommended?
Answer:
- Cytotoxicity Assays: Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Include a positive control like doxorubicin .
- Enzyme Inhibition Studies: Screen against kinases or proteases due to the triazole and sulfonyl groups’ potential interaction with ATP-binding pockets .
- Solubility Profiling: Perform shake-flask experiments in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .
Advanced: How can conflicting solubility data from different studies be resolved?
Answer:
Contradictions often arise from variations in solvent systems or pH. Follow these steps:
- Standardize Conditions: Use USP buffers (pH 1.2, 4.5, 6.8, 7.4) and measure solubility via UV-Vis spectroscopy at controlled temperatures (25°C ± 0.5) .
- Degradation Analysis: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the methylsulfonyl group or triazole ring oxidation may explain discrepancies .
- Co-solvent Screening: Test solubilizers like cyclodextrins or PEG-400, which are compatible with in vivo administration .
Advanced: What strategies optimize the yield of the methylsulfonyl-piperidine intermediate?
Answer:
- Catalyst Selection: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation reactions, reducing side-product formation .
- Temperature Control: Maintain 0–5°C during methanesulfonyl chloride addition to minimize exothermic side reactions .
- Workup Protocol: Extract the intermediate with dichloromethane and wash with cold water to remove unreacted reagents .
Typical Yield Improvements:
- From 60% to 85% by optimizing stoichiometry (1.2 eq methanesulfonyl chloride per piperidine) .
Advanced: How does molecular docking predict interactions with enzyme targets?
Answer:
- Target Selection: Prioritize enzymes with known triazole/sulfonyl interactions (e.g., COX-2, CYP450 isoforms) .
- Software Workflow:
- Prepare the compound’s 3D structure using Gaussian (DFT optimization at B3LYP/6-31G* level).
- Dock with AutoDock Vina into the target’s active site (e.g., PDB ID: 1PXX for COX-2).
- Analyze binding poses for hydrogen bonds (e.g., triazole N2 with Arg120) and hydrophobic contacts (methylsulfonyl with Leu352) .
Validation:
- Compare docking scores with known inhibitors and validate via MD simulations (100 ns) to assess stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
